molecular formula C12H17NO B3362868 3-[(Cyclopentyloxy)methyl]aniline CAS No. 1016673-10-1

3-[(Cyclopentyloxy)methyl]aniline

Cat. No.: B3362868
CAS No.: 1016673-10-1
M. Wt: 191.27 g/mol
InChI Key: KMWQOWQDBBKYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Cyclopentyloxy)methyl]aniline is an organic compound with the molecular formula C12H17NO It consists of an aniline moiety substituted with a cyclopentyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopentyloxy)methyl]aniline typically involves the reaction of aniline with cyclopentylmethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes. For instance, the use of cyclometalated ruthenium complexes has been reported to catalyze the methylation of anilines with methanol under mild conditions, providing a practical approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-[(Cyclopentyloxy)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into cyclopentylmethylamine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Cyclopentylmethylamine derivatives.

    Substitution: Nitro or halogen-substituted aniline derivatives.

Scientific Research Applications

3-[(Cyclopentyloxy)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Cyclopentyloxy)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction mechanisms where the compound influences cellular responses by altering enzyme activity or receptor binding .

Comparison with Similar Compounds

  • p-Methyl aniline
  • p-Methoxy aniline
  • p-Hydroxy aniline
  • p-Amino aniline

Comparison: 3-[(Cyclopentyloxy)methyl]aniline is unique due to the presence of the cyclopentyloxy methyl group, which imparts distinct steric and electronic properties compared to other aniline derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(cyclopentyloxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWQOWQDBBKYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Cyclopentyloxy)methyl]aniline
Reactant of Route 2
Reactant of Route 2
3-[(Cyclopentyloxy)methyl]aniline
Reactant of Route 3
Reactant of Route 3
3-[(Cyclopentyloxy)methyl]aniline
Reactant of Route 4
Reactant of Route 4
3-[(Cyclopentyloxy)methyl]aniline
Reactant of Route 5
Reactant of Route 5
3-[(Cyclopentyloxy)methyl]aniline
Reactant of Route 6
3-[(Cyclopentyloxy)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.